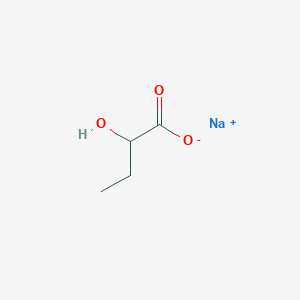
1-(2-Hydroxy-4,6-dimethylphenyl)ethanone
説明
The compound 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone has been the subject of various studies, primarily focusing on its molecular structure and properties. This compound is characterized by the presence of hydroxy and methyl groups attached to a phenyl ring, which is further connected to an ethanone moiety. The interest in this compound stems from its potential applications in various fields, including material science and organic synthesis .
Synthesis Analysis
The synthesis of related compounds has been explored through different methods. For instance, the synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane, a compound with a similar dimethylphenyl structure, was achieved by Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane using various Lewis acid catalysts. This method demonstrates the potential pathways that could be adapted for the synthesis of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, although the specific synthesis of this compound is not detailed in the provided papers .
Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone has been investigated using X-ray diffraction and vibrational spectroscopy. The compound was found to crystallize in the monoclinic space group C2/c, adopting a CO up-OH down conformation. Computational studies using density functional theory (DFT) with the B3LYP functional and the 6-311+G(3df,p) basis set supported the experimental findings, showing good agreement between the experimental and theoretical geometrical parameters and vibrational frequencies .
Chemical Reactions Analysis
Although the specific chemical reactions involving 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone are not detailed in the provided papers, the studies of similar compounds can offer insights. For example, the azo dye (E)-1-[5-(3,4-dimethylphenyldiazenyl)-2-hydroxyphenyl]ethanone was synthesized and characterized, indicating that the dimethylphenyl structure can participate in azo coupling reactions, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone have been elucidated through experimental and computational methods. The crystallographic study provided insights into the solid-state structure, while vibrational spectroscopy helped identify characteristic frequencies. DFT calculations allowed for a deeper understanding of the compound's potential energy distribution (PED) and potential energy surface (PES), which are crucial for predicting its reactivity and stability. Additionally, the study of the azo dye derivative highlighted the importance of solvent effects on the nonlinear optical properties (NLO) of such compounds, suggesting that 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone may also exhibit interesting NLO behavior in different solvents .
科学的研究の応用
Crystallographic and Vibrational Studies
A study on the molecular structure and properties of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone used X-ray diffraction and vibrational spectroscopy. It was supported by computational studies using density functional theory (DFT). The compound crystallizes in a monoclinic space group with specific conformational characteristics, showing good agreement between experimental and theoretical geometrical parameters and vibrational frequencies (C. S. Chidan Kumar et al., 2015).
Organic Synthesis
Another research focus is on the condensation reactions involving derivatives of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, leading to the synthesis of heterocyclic compounds. These processes yield various isoflavones and other heterocycles, showcasing the compound's versatility as a precursor in organic synthesis (V. Moskvina et al., 2015).
Photorelease Studies
Photorelease studies on derivatives, such as 2,5-dimethylphenacyl esters, reveal the efficient photoenolization and potential applications of these compounds as photoremovable protecting groups in organic synthesis or biochemistry. These studies highlight the significant yields and quantum yields for the photorelease of the DMP group in nonpolar solvents, indicating its utility in "caged compounds" (M. Zabadal et al., 2001).
Biodegradation Studies
Research on the biodegradation of related compounds, such as 2,6-dimethylphenol (a plastic monomer), by Mycobacterium neoaurum, provides insight into microbial degradation pathways. These findings are essential for understanding the environmental fate and potential bioremediation strategies for contaminants related to 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone and its derivatives (Junbin Ji et al., 2019).
Safety And Hazards
The safety information for 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone indicates that it may be harmful if swallowed and may cause skin irritation . It may also cause serious eye damage and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(2-hydroxy-4,6-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPOVDIBCPRZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167058 | |
| Record name | 2'-Hydroxy-4',6'-dimethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4,6-dimethylphenyl)ethanone | |
CAS RN |
16108-50-2 | |
| Record name | 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16108-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetamidophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016108502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Hydroxy-4',6'-dimethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-hydroxy-4',6'-dimethylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETAMIDOPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549XS9B8ED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















